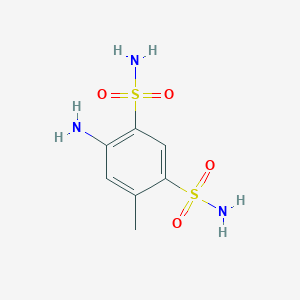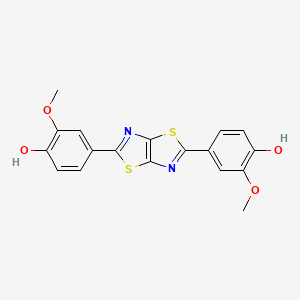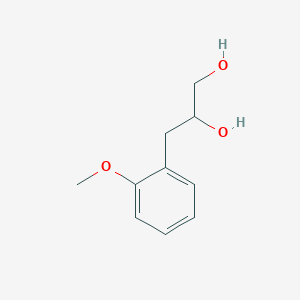![molecular formula C26H26N4O4S2 B12005146 2-[(4-methoxybenzyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12005146.png)
2-[(4-methoxybenzyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound belongs to the class of 4-hydroxy-2-quinolones, which exhibit intriguing pharmaceutical and biological activities. These compounds have garnered attention in drug research and development due to their potential therapeutic applications . Now, let’s explore its synthesis, reactions, and applications.
Preparation Methods
The synthetic routes for this compound involve intricate steps. While I don’t have specific details on its industrial production methods, researchers have explored various synthetic approaches. One notable method is the asymmetric reaction between methylquinoline-2(1H)-one and (E)-methyl 2-oxo-4-phenylbut-3-enoate, yielding pyrano[3,2-c]quinoline-2-carboxylic acid methyl ester . Further investigation is needed to uncover additional industrial-scale processes.
Chemical Reactions Analysis
The compound likely undergoes diverse reactions, including oxidation, reduction, and substitution. Common reagents and conditions vary based on the specific transformation. Major products formed from these reactions remain an area of active research.
Scientific Research Applications
This compound’s applications span multiple fields:
Chemistry: It serves as a building block for synthesizing related heterocycles.
Biology: Researchers explore its interactions with biological systems.
Medicine: Investigating its potential as a drug candidate.
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action involves molecular targets and pathways. Unfortunately, specific details are scarce, but further studies may shed light on its effects.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare its structure, properties, and activities with other quinolone derivatives. Its uniqueness lies in the combination of its substituents and fused ring system.
Properties
Molecular Formula |
C26H26N4O4S2 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(5E)-5-[[2-[(4-methoxyphenyl)methylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O4S2/c1-16-5-3-11-29-23(16)28-22(27-14-17-7-9-18(33-2)10-8-17)20(24(29)31)13-21-25(32)30(26(35)36-21)15-19-6-4-12-34-19/h3,5,7-11,13,19,27H,4,6,12,14-15H2,1-2H3/b21-13+ |
InChI Key |
SEFIWUBQMLZJNF-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C/3\C(=O)N(C(=S)S3)CC4CCCO4)NCC5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12005063.png)
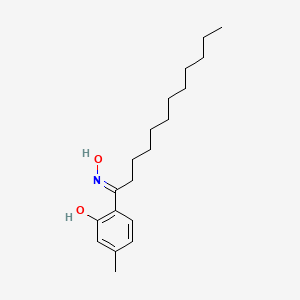

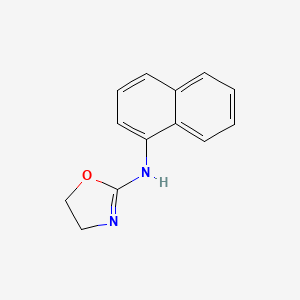
![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B12005077.png)
![4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12005084.png)


![5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005100.png)
![(5Z)-5-{[1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005101.png)
